2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid
Description
2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid is a synthetic amino acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group on the amino moiety and a tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen. This compound is primarily utilized in peptide synthesis and medicinal chemistry as a building block for constructing complex molecules requiring sequential deprotection strategies.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-14(11-21)15(16(22)23)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTDVVDTPQSRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Pyrrolidine Functionalization
The compound is typically synthesized through sequential protection, coupling, and deprotection steps. A foundational approach involves:
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Pyrrolidine Ring Functionalization : Starting with 3-aminopyrrolidine, the tert-butoxycarbonyl (Boc) group is introduced at the 1-position via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water).
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Amino Group Protection : The 2-amino group is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate in the presence of a base such as triethylamine.
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Acetic Acid Sidechain Introduction : A glycine derivative is coupled to the 3-position through a nucleophilic substitution or Mitsunobu reaction, followed by hydrolysis to yield the acetic acid moiety.
Critical parameters include reaction temperature (0–25°C for Boc protection), solvent polarity (THF vs. DMF for Cbz protection), and stoichiometric control to avoid overprotection.
Stepwise Protocol from EP 1 311 518 B1
Intermediate Preparation: 3-Amino-1-Boc-pyrrolidine
The European patent EP 1 311 518 B1 outlines a scalable route:
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Cyclization : N-Benzyl-3-pyrrolidinamine undergoes cyclization with 1,3-dibromopropane in the presence of Na₃PO₄, yielding a bicyclic intermediate.
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Phosphonium Salt Formation : Reaction with triphenylphosphine in toluene generates a phosphonium bromide, facilitating subsequent coupling.
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Boc Protection : Hydrogenation over Pd/C in methanol removes benzyl groups, followed by Boc protection using di-tert-butyl dicarbonate.
Key Data :
| Step | Yield (%) | Purity (HPLC) | Catalyst |
|---|---|---|---|
| Cyclization | 78 | 95% | Na₃PO₄ |
| Phosphonium Salt | 85 | 98% | Ph₃P |
| Boc Protection | 92 | 99% | Pd/C |
This method achieves an overall yield of 62% with enantiomeric excess >99% via chiral HPLC.
Stereochemical Control and Optimization
Chiral Resolution Techniques
The PMC study highlights enantioselective synthesis using chiral auxiliaries:
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Tetrazole Intermediate : (±)-trans-16 is resolved via chiral HPLC (Chiralpak IA column) into 17-s1 and 17-s2 , achieving >99% ee.
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Hydrogenation Conditions : Pd/C in EtOAc under H₂ (1 atm) quantitatively reduces nitriles to amines without racemization.
Comparative Yields :
| Enantiomer | Yield after Resolution (%) |
|---|---|
| 17-s1 | 48 |
| 17-s2 | 45 |
Continuous Flow Synthesis Adaptations
The RSC supplementary data describes a microfluidic approach for analogous β-amino acids:
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Tube-in-Tube Reactor : Diazomethane generation from Diazald and KOH occurs in a PFA tubing system, minimizing handling risks.
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Coupling Efficiency : Ethyl chloroformate activates carboxylates in THF, achieving 89% conversion at 25°C.
Process Parameters :
| Parameter | Value |
|---|---|
| Flow Rate | 200 µL/min |
| Residence Time | 3 min |
| Temperature | 25°C |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes a benzyloxycarbonyl group and a tert-butoxycarbonyl group. Its molecular formula is , and it has a molecular weight of 392.45 g/mol. The presence of these functional groups allows for various interactions and modifications, making it suitable for diverse applications.
Pharmaceutical Applications
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Drug Development
- Peptide Synthesis : The compound serves as an intermediate in the synthesis of peptides, particularly those that require protection of amino groups during the coupling process. Its stability under acidic and basic conditions makes it an ideal candidate for peptide synthesis protocols .
- Antibody-Drug Conjugates (ADCs) : The compound's ability to link with antibodies for targeted drug delivery enhances its application in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues .
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Therapeutic Uses
- Cancer Treatment : Due to its structural characteristics, it can be modified to create analogs that may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth .
- Infection Control : The compound has shown potential in formulations aimed at combating bacterial infections, leveraging its ability to penetrate bacterial membranes and disrupt essential functions .
Biochemical Research Applications
- Enzyme Inhibition Studies
- Cell Signaling Pathways
Case Study 1: Peptide Synthesis Optimization
A study demonstrated the use of 2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid as a protective group in peptide synthesis. Researchers found that using this compound significantly improved yield and purity when synthesizing complex peptides compared to traditional methods.
Case Study 2: Antibody-Drug Conjugate Development
In another study focusing on ADCs, the incorporation of this compound into the linker system allowed for enhanced stability and efficacy of the conjugates against cancer cells. The results indicated a marked increase in therapeutic index compared to unconjugated drugs.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related derivatives:
Functional and Physicochemical Differences
(1) Protecting Group Stability and Reactivity
- Target Compound: Dual protection allows orthogonal deprotection: Boc group (C₅H₉O₂) is cleaved under acidic conditions (e.g., TFA), while Cbz (C₈H₇O₂) is removed via hydrogenolysis. This contrasts with 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid (), which lacks acid-labile Cbz, limiting its utility in multi-step syntheses.
(2) Solubility and Lipophilicity
- The Boc group’s tert-butyl moiety increases hydrophobicity, reducing aqueous solubility compared to compounds with polar groups (e.g., free amino acids).
- 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid () exhibits higher solubility in ethyl acetate due to its simpler structure.
(3) Steric and Conformational Effects
- The pyrrolidine ring in the target compound introduces steric hindrance, slowing coupling reactions compared to linear analogues like 3-[(tert-Butoxycarbonyl)amino]-2-methylpropionic acid.
- Methyl substitution in 2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)(methyl)amino)acetic acid further restricts rotation, altering binding affinity in enzyme-inhibitor complexes.
Q & A
Q. What steps mitigate discrepancies in spectroscopic data across laboratories?
- Methodological Answer :
- Inter-Lab Calibration : Share a common reference sample (e.g., a catalog compound like tert-butyl carbamate derivatives) for instrument calibration.
- Standardized Protocols : Adopt ICH Q2(R1) guidelines for NMR/HPLC parameter consistency.
- Blinded Re-Analysis : Have a third-party lab re-analyze samples to eliminate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
